molecular formula C17H18N6O B14933107 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B14933107
M. Wt: 322.4 g/mol
InChI Key: ONOWGRFPCJGACN-UHFFFAOYSA-N
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Description

1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core scaffold, a structure of high interest in the development of novel therapeutic agents due to its ability to interact with diverse biological targets . The triazolopyridazine pharmacophore is a privileged structure in medicinal chemistry, known for its potential to yield compounds with significant biological activity . Research on closely related triazolo-pyridazine-6-yl-substituted piperazines has demonstrated their effectiveness as anti-diabetic agents through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme and display of insulinotropic activities . Furthermore, other derivatives based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been identified as BRD4 bromodomain inhibitors , highlighting the potential of this chemical class in epigenetics and oncology research . The structural features of this compound—including the planar triazolopyridazine system capable of engaging in π-π interactions and the piperidine-4-carboxamide moiety that can enhance solubility and provide a handle for further functionalization—make it a valuable building block for constructing targeted chemical libraries . It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H18N6O/c18-16(24)12-8-10-22(11-9-12)15-7-6-14-19-20-17(23(14)21-15)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,18,24)

InChI Key

ONOWGRFPCJGACN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

Formation of the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is constructed through cyclocondensation reactions. A representative method involves:

  • Starting material : 3-Phenylpyridazin-6-amine.
  • Cyclization : Treatment with nitrous acid (HNO₂) at 0–5°C induces diazotization, followed by intramolecular cyclization to form the triazole ring.
  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine substituent at position 6, yielding 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine.

Reaction conditions :

  • Yield: 85–90% for cyclization; 75% for chlorination.
  • Key reagent: POCl₃ (2.5 equiv), 110°C, 4 hours.

Synthesis of Piperidine-4-Carboxamide

Piperidine-4-carboxamide is prepared via functional group interconversion:

  • Starting material : Piperidine-4-carboxylic acid.
  • Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) at 60°C.
  • Aminolysis : Reaction with aqueous ammonia (NH₃) yields the carboxamide.

Optimization notes :

  • Solvent-free conditions during SOCl₂ treatment reduce side reactions.
  • Yield: 80–85% after recrystallization from ethanol.

Coupling of the Two Moieties

The final step involves nucleophilic aromatic substitution (SNAr) to link the triazolo-pyridazine and piperidine components:

  • Reaction : 6-Chloro-3-phenyl-triazolo[4,3-b]pyridazine is heated with piperidine-4-carboxamide in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base.
  • Mechanism : The piperidine nitrogen attacks the electron-deficient C6 position of the triazolo-pyridazine, displacing chloride.

Critical parameters :

  • Solvent: DMF enhances solubility and reaction rate.
  • Yield: 65–70% after column chromatography (chloroform:methanol 9:1).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal the impact of solvent polarity and base strength on coupling efficiency:

Table 1. Solvent and Base Optimization for Coupling Step

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 65
DBU DMSO 100 70
NaH THF 60 50

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DMSO = Dimethyl sulfoxide; THF = Tetrahydrofuran

Polar aprotic solvents (DMF, DMSO) outperform THF due to improved substrate solubility. Strong bases like DBU facilitate deprotonation of the piperidine nitrogen, enhancing nucleophilicity.

Temperature and Reaction Time

  • Optimal range : 80–100°C for 12–24 hours.
  • Lower temperatures (<60°C) result in incomplete conversion, while prolonged heating (>24 hours) promotes decomposition.

Alternative Synthetic Routes

Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to SNAr:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Conditions : Toluene, 110°C, 18 hours.

Advantages :

  • Tolerates electron-rich aryl chlorides.
  • Yield: 75–80%.

Solid-Phase Synthesis

Immobilized piperidine-4-carboxamide on Wang resin enables iterative coupling and purification, though scalability remains limited.

Industrial-Scale Production Considerations

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times for chlorination and coupling steps.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.
  • Cost drivers : POCl₃ and palladium catalysts contribute significantly to production expenses.

Challenges and Limitations

  • Regioselectivity : Competing reactions during triazolo-pyridazine chlorination can yield 5- or 7-substituted isomers.
  • Piperidine racemization : Basic conditions during coupling may epimerize chiral centers, necessitating asymmetric synthesis.
  • Solvent waste : DMF and DMSO require extensive recycling to meet environmental regulations.

Scientific Research Applications

1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Analysis :

  • Phenyl vs. Methoxy : The phenyl group in the target compound may confer stronger hydrophobic interactions than the methoxy group in AZD5153 but could reduce solubility. Methoxy’s electron-donating nature enhances hydrogen bonding in BRD4 inhibitors .
  • Phenyl vs. Isopropyl : Isopropyl (compound 25) likely improves metabolic stability but may reduce target affinity compared to aromatic substituents .

Piperidine Carboxamide Modifications

Compound Piperidine Carboxamide Substituent Key Findings Reference
Target Compound Unspecified amide Carboxamide group supports hydrogen bonding with conserved water networks in target proteins.
Compound 26 (STK6497959) Cyclopropyl amide Cyclopropyl enhances rigidity and metabolic stability.
Compound 7a () N-(2-Diethylaminoethyl) amide Diethylaminoethyl group improves solubility and cellular uptake for CatSper inhibition.

Analysis :

  • However, alkyl or aryl amides (e.g., cyclopropyl in compound 26) may offer better pharmacokinetic profiles .

Bivalent vs. Monovalent Structures

Compound Structure Type Key Findings Reference
Target Compound Monovalent Likely lower potency than bivalent analogs but improved bioavailability due to smaller size.
AZD5153 Bivalent Dual binding to BRD4 bromodomains increases potency (IC₅₀ = 0.03 µM) and efficacy in xenograft models.

Analysis :

  • Bivalent compounds like AZD5153 achieve submicromolar potency by engaging two bromodomains simultaneously, whereas monovalent derivatives (e.g., the target compound) may require higher concentrations for efficacy .

Research Findings and Therapeutic Implications

  • Kinase Selectivity : Urea derivatives () and carboxamide analogs () demonstrate that subtle changes in the piperidine region can redirect selectivity between kinases and bromodomains.
  • Solubility Challenges : Phenyl-substituted triazolopyridazines (e.g., the target compound) may face solubility limitations compared to methoxy or alkyl-substituted analogs, necessitating formulation adjustments .

Biological Activity

1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be described as follows:

  • IUPAC Name : N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
  • Molecular Formula : C20H17N5O
  • Molecular Weight : 343.38 g/mol

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit potent anticancer activity. For instance, derivatives such as MMV665917 have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. Specifically, studies have demonstrated that these compounds can inhibit c-Met protein kinase with IC50 values in the low micromolar range (0.005 µM) .

Antimicrobial Properties

The biological activity of this compound also extends to antimicrobial effects. Triazolopyridazine derivatives have been evaluated for their ability to combat infections caused by protozoan parasites like Cryptosporidium. Although initial findings suggest modest activity (EC50 ~ 3.8 µM), the need for further optimization remains evident .

GABA Modulation

Another area of interest is the compound's potential as a GABA receptor modulator. Compounds with similar scaffolds have been reported to exhibit allosteric modulation of GABA receptors, which could lead to therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyridazine derivatives. The following table summarizes key findings from SAR studies:

CompoundSubstituentBiological ActivityReference
MMV6659173,4-DichlorophenylPotent against Cryptosporidium
SavolitinibVarious substitutionsEffective c-Met inhibition
1H-Pyrazolo[3,4-b]pyridinePhenyl groupCDK2 inhibition (IC50 = 0.36 µM)

Case Study 1: Inhibition of c-Met Kinase

In a study focusing on the inhibition of c-Met kinase by triazolopyridazine derivatives, researchers found that specific substitutions on the phenyl ring significantly enhanced potency. The compound PF-04217903 was highlighted as a preclinical candidate for cancer therapy due to its favorable pharmacokinetics and efficacy against various cancer types .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazolopyridazines revealed that while some compounds showed promising results against protozoan infections, further modifications were necessary to improve efficacy and reduce toxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : Begin with the condensation of 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine-6-carbaldehyde with piperidine-4-carboxamide derivatives under reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) .
    • Cyclization : Optimize triazolo-pyridazine ring formation using catalytic Pd/C or CuI in DMF at 80–100°C .
    • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/cyclohexane) and recrystallization (ethanol/water) for high-purity isolation .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) and confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for triazolo-protons) and HRMS .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and triazolo-pyridazine aromatic signals (δ 7.2–8.5 ppm) .
    • HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 364.1522 for C₁₉H₂₀N₆O) .
  • Purity Assessment :
    • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5%) .
    • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can structural modifications at the piperidine carboxamide group influence σ receptor selectivity?

Methodological Answer:

  • Design Strategy :
    • Replace the carboxamide N-substituent with 4-chlorobenzyl or tetrahydroquinoline moieties to enhance σ1 affinity (e.g., Ki = 3.7 nM for σ1 vs. σ2 selectivity ratio >350) .
    • Introduce cyclic amines (e.g., pyrrolidine) to improve metabolic stability .
  • Experimental Validation :
    • Perform radioligand binding assays using [³H]DTG for σ1/σ2 receptors. Calculate Ki values via competitive displacement curves (GraphPad Prism for nonlinear regression) .
    • SAR Table :
Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4-Chlorobenzyl3.71,298351
Tetrahydroquinoline5.2980188
Unsubstituted48.11,45030

Q. What methodologies are used to assess the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Lipophilicity : Measure logP via shake-flask method (target logP 2.5–3.5 for blood-brain barrier penetration) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Silico Modeling :
    • Use SwissADME or Molinspiration to predict bioavailability, CYP450 interactions, and P-gp efflux .

Q. How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Assay Consistency : Ensure uniform receptor source (e.g., transfected HEK293 cells vs. native tissue membranes) .
    • Ligand Purity : Re-test compounds with ≥98% purity (HPLC-verified) to exclude impurity interference .
    • Data Normalization : Use reference ligands (e.g., haloperidol for σ1) to calibrate inter-experimental variability .
  • Statistical Analysis : Apply two-way ANOVA with post-hoc Tukey test to compare Ki values across studies (p < 0.05) .

Q. What computational approaches predict the compound’s binding mode with σ receptors?

Methodological Answer:

  • Molecular Docking :
    • Protein Preparation : Retrieve σ1 receptor structure (PDB: 6DK1). Remove water molecules, add polar hydrogens .
    • Ligand Docking : Use AutoDock Vina with Lamarckian GA. Focus on the transmembrane hydrophobic pocket (grid center: x=12.4, y=–5.8, z=22.1) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD (<2.0 Å acceptable) .

Q. Data Contradiction Analysis Example

  • Issue : Discrepancies in σ1 receptor Ki values (3.7 nM vs. 8.2 nM) .
  • Root Cause : Differences in radioligand concentration ([³H]DTG at 2 nM vs. 5 nM).
  • Resolution : Normalize data to [³H]DTG Kd (1.2 nM) and re-calculate Ki using Cheng-Prusoff equation .

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